![molecular formula C21H33NO2Sn B12524219 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 141993-06-8](/img/structure/B12524219.png)
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. This compound features a tributylstannyl group attached to an oxazole ring, which is further connected to a cyclohexa-2,5-dien-1-one moiety. The presence of the tributylstannyl group makes it particularly interesting for various synthetic applications, especially in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with tributylstannyl reagents under controlled conditions. One common method involves the use of cyclohexa-2,5-dien-1-one derivatives, which are reacted with tributylstannyl oxazole in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized cyclohexa-2,5-dien-1-one compounds .
Aplicaciones Científicas De Investigación
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its reactivity with various molecular targets. The tributylstannyl group can participate in nucleophilic substitution reactions, while the oxazole ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Similar in structure but lacks the tributylstannyl group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienone: Another related compound with different substituents on the cyclohexa-2,5-dien-1-one ring.
Uniqueness
The uniqueness of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one lies in the presence of the tributylstannyl group, which imparts distinct reactivity and makes it valuable for specific synthetic applications. This differentiates it from other similar compounds that do not possess the stannyl functionality .
Propiedades
Número CAS |
141993-06-8 |
|---|---|
Fórmula molecular |
C21H33NO2Sn |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
4-(5-tributylstannyl-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C9H6NO2.3C4H9.Sn/c11-8-3-1-7(2-4-8)9-5-6-12-10-9;3*1-3-4-2;/h1-5,11H;3*1,3-4H2,2H3; |
Clave InChI |
SBAZAXFALXAJDB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


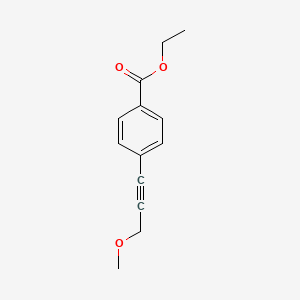
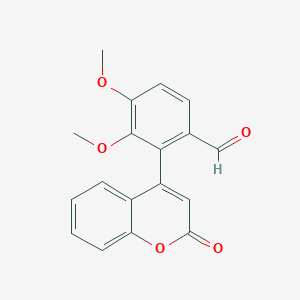
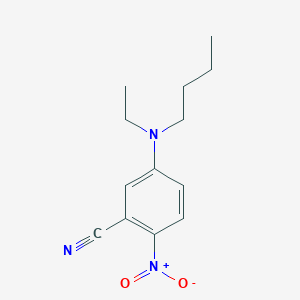
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one](/img/structure/B12524163.png)
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
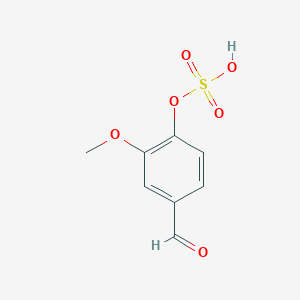

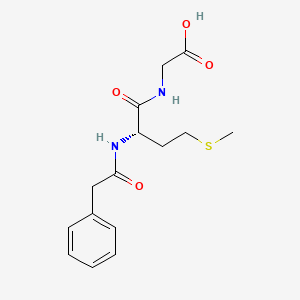
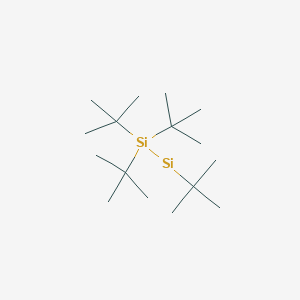

methanone](/img/structure/B12524230.png)

